Cas no 2763916-25-0 (2-(4-Bromo-3-acetamidophenyl)acetic acid)

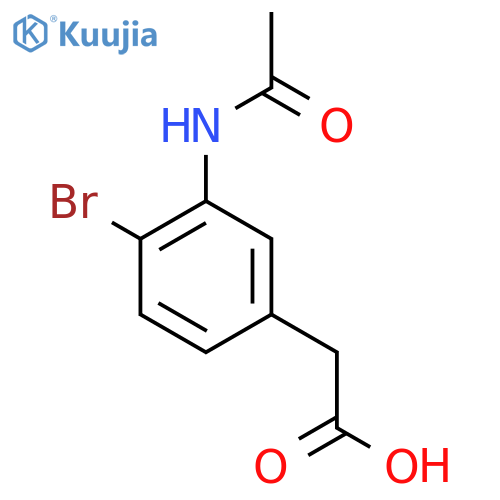

2763916-25-0 structure

商品名:2-(4-Bromo-3-acetamidophenyl)acetic acid

2-(4-Bromo-3-acetamidophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-37343116

- 2763916-25-0

- 2-(4-bromo-3-acetamidophenyl)acetic acid

- 2-(4-Bromo-3-acetamidophenyl)acetic acid

-

- インチ: 1S/C10H10BrNO3/c1-6(13)12-9-4-7(5-10(14)15)2-3-8(9)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

- InChIKey: AEHQDHGLNPBZSF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CC(=O)O)=CC=1NC(C)=O

計算された属性

- せいみつぶんしりょう: 270.98441g/mol

- どういたいしつりょう: 270.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.4Ų

2-(4-Bromo-3-acetamidophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37343116-0.25g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 0.25g |

$1117.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-1.0g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 1.0g |

$1214.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-0.05g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 0.05g |

$1020.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-5.0g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 5.0g |

$3520.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-0.1g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 0.1g |

$1068.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-0.5g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 0.5g |

$1165.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-2.5g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 2.5g |

$2379.0 | 2023-07-06 | ||

| Enamine | EN300-37343116-10.0g |

2-(4-bromo-3-acetamidophenyl)acetic acid |

2763916-25-0 | 10.0g |

$5221.0 | 2023-07-06 |

2-(4-Bromo-3-acetamidophenyl)acetic acid 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

2763916-25-0 (2-(4-Bromo-3-acetamidophenyl)acetic acid) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬